![molecular formula C6H4N4O2 B6358424 1H-吡唑并[3,4-d]嘧啶-3-羧酸 CAS No. 1535399-62-2](/img/structure/B6358424.png)

1H-吡唑并[3,4-d]嘧啶-3-羧酸

描述

1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid is a compound that belongs to the class of pyrazolopyrimidines . Pyrazolopyrimidines are three-membered azaheterocyclic systems that are composed of a pyrazole and a pyrimidine fragment . They have been evaluated for activity and access to pharmaceutical products, which have been applied with selective antibacterial, antiviral, antifungal, and antitumor activity .

Synthesis Analysis

Based on scaffold hopping and computer-aid drug design, 38 pyrazolo [3,4- b ]pyridine derivatives were synthesized . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced . This method provided the desired products with moderate to good yields .Molecular Structure Analysis

The parent structure of 1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .Chemical Reactions Analysis

The synthesis of 1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid involves a sequential opening/closing cascade reaction . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid can be greatly influenced by the substituents attached to its parent structure .科学研究应用

CDK2 Inhibitors for Cancer Treatment

The compound has been used in the synthesis of novel CDK2 inhibitors . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner . A new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds . These compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib .

Antibacterial Activity

Pyrazolo[3,4-d]pyrimidines, including “1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid”, have been reported to exhibit antibacterial activity . They have been tested against the Gram-positive bacterium S. aureus and the Gram-negative bacterium Escherichia coli .

作用机制

Target of Action

The primary targets of 1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid are Cyclin-Dependent Kinase 2 (CDK2) and Hematopoietic Progenitor Kinase 1 (HPK1) . CDK2 is a crucial regulator of the cell cycle and its inhibition can lead to the prevention of cancer cell proliferation . HPK1 is an essential negative regulator of T-cell receptor, which has been identified as a promising target for enhancing antitumor immunity .

Mode of Action

1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid interacts with its targets by inhibiting their activity. It has been found to significantly inhibit CDK2 and HPK1 . The inhibition of these kinases disrupts the normal functioning of the cell cycle and T-cell receptor signaling, respectively.

Biochemical Pathways

The inhibition of CDK2 by 1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid leads to alterations in the cell cycle progression . This results in the inhibition of cancer cell proliferation. On the other hand, the inhibition of HPK1 can enhance antitumor immunity .

Pharmacokinetics

The compound’s significant inhibitory activity against its targets suggests that it may have favorable bioavailability .

Result of Action

The result of the action of 1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid is the significant inhibition of the growth of certain cell lines . Specifically, it has been found to exert a significant alteration in cell cycle progression, in addition to inducing apoptosis within HCT cells .

未来方向

属性

IUPAC Name |

2H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N4O2/c11-6(12)4-3-1-7-2-8-5(3)10-9-4/h1-2H,(H,11,12)(H,7,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AORPWJKIKLMVJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC=NC2=NNC(=C21)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-pyrazolo[3,4-d]pyrimidine-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

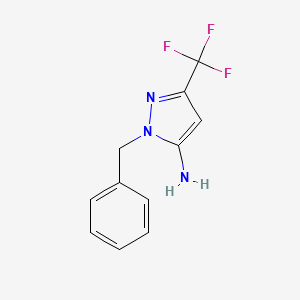

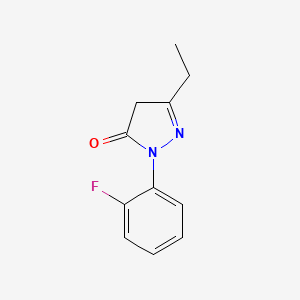

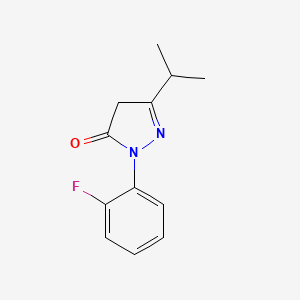

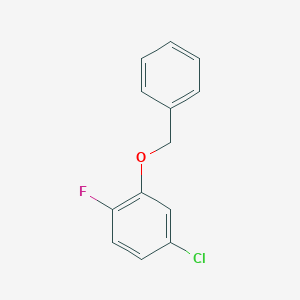

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Methyl-2,3-dihydrofuro[2,3-b]pyridin-5-amine](/img/structure/B6358419.png)